molecular formula C15H21NO4S B6523071 7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 92993-53-8

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B6523071
CAS RN: 92993-53-8
M. Wt: 311.4 g/mol
InChI Key: VIIHDYGCBIYCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane, also known as 2-Methyl-7-methyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate, is an organic compound with a complex molecular structure. It is a colorless solid that is soluble in many organic solvents and is used in a variety of scientific research applications. This compound has been used for a variety of purposes, including as a synthetic intermediate for the synthesis of other compounds, as a reagent in organic synthesis, and as an analytical reagent.

Scientific Research Applications

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical reagent. It has also been used in the synthesis of polymers, in the synthesis of pharmaceuticals, and in the synthesis of surfactants.

Mechanism of Action

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate is a complex organic compound with a variety of different mechanisms of action. It is believed to act as an inhibitor of enzymes, as a chelator of metal ions, and as a ligand for proteins. It has also been shown to interact with lipids and to form complexes with DNA.
Biochemical and Physiological Effects
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to chelate metal ions, and to interact with lipids. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has several advantages and limitations for use in laboratory experiments. The compound is stable and soluble in many organic solvents, making it easy to handle and use in experiments. It is also relatively inexpensive and widely available. However, the compound is toxic and should be handled with care. Additionally, the complex structure of the compound makes it difficult to synthesize in the lab.

Future Directions

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has a variety of potential future applications. It could be used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical reagent. Additionally, it could be used to synthesize polymers, pharmaceuticals, and surfactants. It could also be used to study the mechanisms of enzyme inhibition, metal ion chelation, and protein-ligand interactions. Finally, it could be used to study the biochemical and physiological effects of the compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties.

Synthesis Methods

7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate can be synthesized by a variety of methods. The most common method is a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-7-methyl-2-azaspiro[3.5]nonan-6-ol, which produces 4-methylbenzenesulfonate. The second step involves the reaction of 4-methylbenzenesulfonate with potassium hydroxide, which produces 7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate.

properties

IUPAC Name

7,7-dimethyl-2-(4-methylphenyl)sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-4-6-13(7-5-12)21(17,18)16-8-15(9-16)10-19-14(2,3)20-11-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIHDYGCBIYCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147462
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane

CAS RN

92993-53-8
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92993-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.